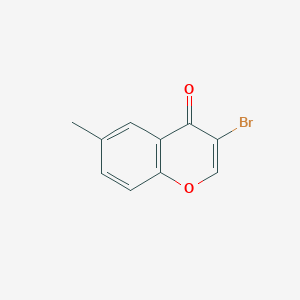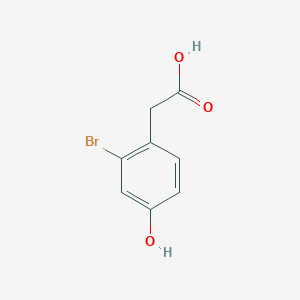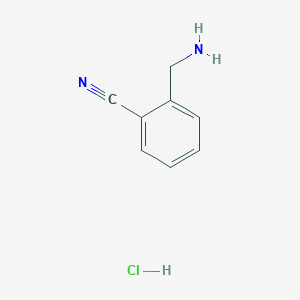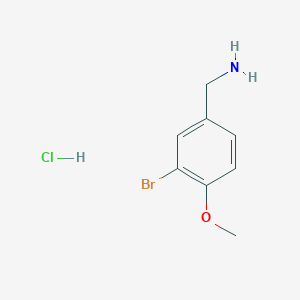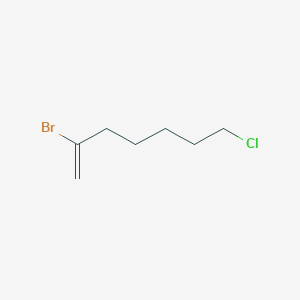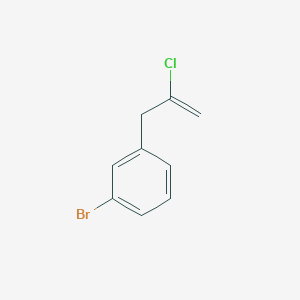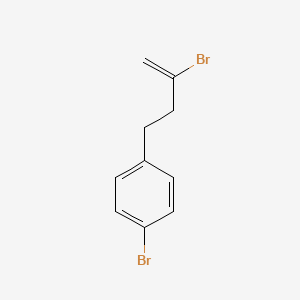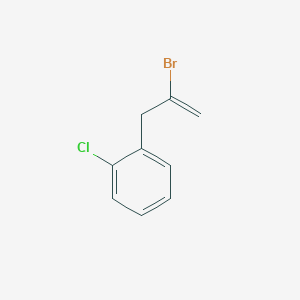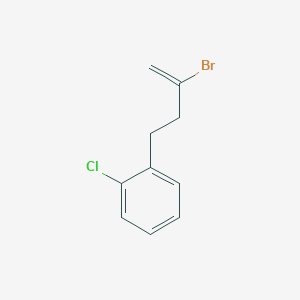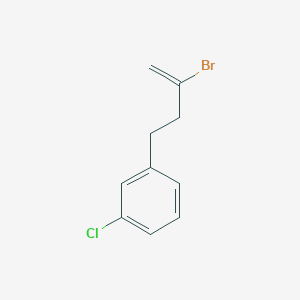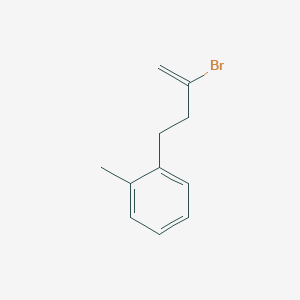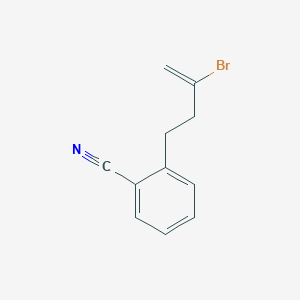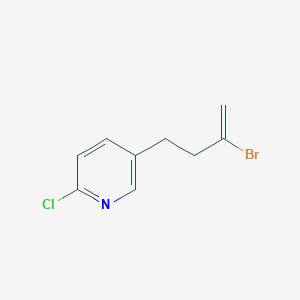
2-Bromo-4-(6-chloro-3-pyridyl)-1-butene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-(6-chloro-3-pyridyl)-1-butene is an organic compound that features a bromine atom, a chlorine-substituted pyridine ring, and a butene chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(6-chloro-3-pyridyl)-1-butene typically involves the bromination of 4-(6-chloro-3-pyridyl)-1-butene. The reaction conditions often include the use of bromine or a bromine-containing reagent under controlled temperature and solvent conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Bromo-4-(6-chloro-3-pyridyl)-1-butene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The butene chain can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The compound can be reduced to form saturated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of 2-azido-4-(6-chloro-3-pyridyl)-1-butene or 2-thio-4-(6-chloro-3-pyridyl)-1-butene.
Oxidation: Formation of 2-bromo-4-(6-chloro-3-pyridyl)-1-butanol or 2-bromo-4-(6-chloro-3-pyridyl)-1-butanone.
Reduction: Formation of 2-bromo-4-(6-chloro-3-pyridyl)butane.
科学的研究の応用
2-Bromo-4-(6-chloro-3-pyridyl)-1-butene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical products.
作用機序
The mechanism of action of 2-Bromo-4-(6-chloro-3-pyridyl)-1-butene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms can form halogen bonds with target molecules, influencing their activity and function. The compound’s butene chain can also participate in hydrophobic interactions, further modulating its effects.
類似化合物との比較
Similar Compounds
2-Bromo-4-(3-pyridyl)-1-butene: Lacks the chlorine substitution, resulting in different reactivity and biological activity.
4-(6-chloro-3-pyridyl)-1-butene:
2-Chloro-4-(6-chloro-3-pyridyl)-1-butene: Substitution of bromine with chlorine, leading to variations in reactivity and interactions.
Uniqueness
2-Bromo-4-(6-chloro-3-pyridyl)-1-butene is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical and biological properties. This dual halogenation can enhance its reactivity and potential for forming specific interactions with target molecules, making it a valuable compound for various applications.
特性
IUPAC Name |
5-(3-bromobut-3-enyl)-2-chloropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClN/c1-7(10)2-3-8-4-5-9(11)12-6-8/h4-6H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIGAKUAOZFEQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CN=C(C=C1)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641244 |
Source


|
| Record name | 5-(3-Bromobut-3-en-1-yl)-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951886-60-5 |
Source


|
| Record name | 5-(3-Bromobut-3-en-1-yl)-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide](/img/structure/B1290878.png)
![[4-(Benzyloxy)phenoxy]acetonitrile](/img/structure/B1290884.png)
